molecular formula C16H12N2 B1584161 Pyridine, 2,2'-(1,2-phenylene)bis- CAS No. 74764-52-6

Pyridine, 2,2'-(1,2-phenylene)bis-

Cat. No.: B1584161
CAS No.: 74764-52-6
M. Wt: 232.28 g/mol
InChI Key: RDRFGXIWFMNZRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyridine, 2,2’-(1,2-phenylene)bis- is a chemical compound with the molecular formula C16H12N2. It is also known as 1,2-di(pyridin-2-yl)benzene. This compound is characterized by the presence of two pyridine rings attached to a benzene ring at the 1 and 2 positions. Pyridine derivatives are widely used in various fields due to their unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 2,2’-(1,2-phenylene)bis- typically involves the coupling of pyridine derivatives with benzene derivatives. One common method is the Suzuki coupling reaction, which involves the reaction of 2-bromopyridine with 1,2-dibromobenzene in the presence of a palladium catalyst and a base . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures.

Industrial Production Methods: Industrial production of Pyridine, 2,2’-(1,2-phenylene)bis- may involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds.

Chemical Reactions Analysis

Types of Reactions: Pyridine, 2,2’-(1,2-phenylene)bis- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the pyridine or benzene rings are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce partially or fully reduced derivatives.

Scientific Research Applications

Pyridine, 2,2’-(1,2-phenylene)bis- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 2,2’-(1,2-phenylene)bis- involves its ability to coordinate with metal ions through the nitrogen atoms of the pyridine rings. This coordination can influence the electronic properties of the metal center, making it more reactive in catalytic processes. The compound can also interact with biological targets, such as enzymes and receptors, through hydrogen bonding and hydrophobic interactions, leading to its bioactivity .

Comparison with Similar Compounds

    2,2’-Bipyridine: A compound with two pyridine rings connected at the 2 positions. It is widely used as a ligand in coordination chemistry.

    1,10-Phenanthroline: A nitrogen-containing heterocyclic compound with a similar structure but with a fused ring system.

Comparison: Pyridine, 2,2’-(1,2-phenylene)bis- is unique due to the presence of a benzene ring connecting the two pyridine rings, which can influence its electronic and steric properties. This structural feature can enhance its ability to form stable complexes with metal ions compared to 2,2’-bipyridine and 1,10-phenanthroline .

Properties

IUPAC Name

2-(2-pyridin-2-ylphenyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c1-2-8-14(16-10-4-6-12-18-16)13(7-1)15-9-3-5-11-17-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDRFGXIWFMNZRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=N2)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90346883
Record name Pyridine, 2,2'-(1,2-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74764-52-6
Record name Pyridine, 2,2'-(1,2-phenylene)bis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90346883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyridine, 2,2'-(1,2-phenylene)bis-
Reactant of Route 2
Reactant of Route 2
Pyridine, 2,2'-(1,2-phenylene)bis-
Reactant of Route 3
Reactant of Route 3
Pyridine, 2,2'-(1,2-phenylene)bis-
Reactant of Route 4
Reactant of Route 4
Pyridine, 2,2'-(1,2-phenylene)bis-
Reactant of Route 5
Reactant of Route 5
Pyridine, 2,2'-(1,2-phenylene)bis-
Reactant of Route 6
Reactant of Route 6
Pyridine, 2,2'-(1,2-phenylene)bis-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.